molecular formula C10H14OS B8795946 3-(4-Methylsulfanyl-phenyl)-propan-1-OL CAS No. 59209-70-0

3-(4-Methylsulfanyl-phenyl)-propan-1-OL

Cat. No.: B8795946
CAS No.: 59209-70-0
M. Wt: 182.28 g/mol
InChI Key: PBRZSDNPNGKPJA-UHFFFAOYSA-N
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Description

3-(4-Methylsulfanyl-phenyl)-propan-1-OL is a sulfur-containing aromatic alcohol with the molecular formula C₁₀H₁₄OS and a molecular weight of 182.28 g/mol. It is naturally produced during malolactic fermentation (MLF) in wine by lactic acid bacteria (LAB), particularly Oenococcus oeni, which exhibits a higher metabolic capacity for its synthesis compared to other LAB species like Lactobacillus brevis or L. plantarum . This compound contributes to wine aroma, imparting chocolate and roasted odors, and has a perception threshold of 0.244 mg/L in wine. Its structural analogs, such as 3-(methylsulphanyl)propionic acid, are also generated during MLF, but this compound is distinct due to its alcohol functional group and phenylpropanol backbone .

Properties

CAS No.

59209-70-0

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)propan-1-ol

InChI

InChI=1S/C10H14OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3

InChI Key

PBRZSDNPNGKPJA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-SCH₃ group in this compound enhances its role in flavor due to sulfur's volatility and odor potency, whereas the 4-Br substituent in 3-(4-Bromophenyl)propan-1-ol increases molecular weight and polarizability, making it suitable for halogen-specific reactions .
  • The carboxylic acid group in 3-(methylsulphanyl)propionic acid reduces volatility compared to the alcohol analog, altering its sensory impact in wine .

Functional Group Influence: Alcohol vs. Acid: The alcohol group in this compound increases solubility in polar solvents like water or ethanol, while the carboxylic acid in its propionic acid analog enhances acidity (pKa ~4.8), affecting its interaction with wine matrices .

Synthetic Accessibility :

  • 3-(4-Bromophenyl)propan-1-ol and pyridine-derived analogs (e.g., compound IV-9) are synthesized via nucleophilic substitution or coupling reactions, often using DIEA (N,N-Diisopropylethylamine) as a base in polar aprotic solvents like DMSO . In contrast, this compound is primarily biosynthesized by LAB, though chemical synthesis routes remain underexplored .

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